
4-羟基巴豆酸
描述
Synthesis Analysis
4-Hydroxycrotonic acid and its analogs have been synthesized through various methods, demonstrating the compound's accessibility for study and application. A notable method includes the convenient three-step synthesis from crotonic acid, which involves bromination, conversion to 4-aminocrotonic acid, and finally, obtaining 4-amino-3-hydroxybutyric acid under mild conditions (Pinza & Pifferi, 1978). Another synthesis approach involves the tritiation of trans 4-hydroxycrotonic acid (T-HCA) highlighting its structural significance and potential for biological study (Schmitt et al., 1989).
Molecular Structure Analysis
The crystal and molecular structure of 4-hydroxycrotonic acid and its analogs have been thoroughly analyzed, providing insight into their chemical behavior and interactions. For example, the crystal structures of trans-4-hydroxycrotonic acid (THCA) and its derivatives were determined using single-crystal X-ray diffraction techniques, revealing significant conformational details and the potential for low-energy states conducive to biological activity (Boulanger et al., 1987).
Chemical Reactions and Properties
4-Hydroxycrotonic acid undergoes various chemical reactions, including oxygenative and dehydrogenative [3 + 3] benzannulation reactions with α,β-unsaturated aldehydes and γ-phosphonyl crotonates, leading to the synthesis of 4-hydroxybiaryl-2-carboxylates. This process demonstrates the compound's versatility and potential for creating complex organic molecules (Joshi et al., 2016).
Physical Properties Analysis
The physical properties of 4-hydroxycrotonic acid, including its crystal structure and photodimerization behavior, have been studied to understand its stability and reactivity under various conditions. For instance, the photodimers obtained from 4-hydroxycrotonic acid γ-lactone under different conditions exhibit distinct anti-dimer forms, showcasing the compound's photochemical characteristics and the influence of physical state on its chemical behavior (Ohga & Matsuo, 1970).
Chemical Properties Analysis
The chemical properties of 4-hydroxycrotonic acid, including its involvement in lipid peroxidation and interactions with biomolecules, have been explored. Its reactivity and potential to form highly reactive aldehydes upon breakdown in biological systems indicate its importance in understanding oxidative stress and related cellular processes (Esterbauer et al., 1991).
科学研究应用
苯丙烷代谢:在 Mitra 等人的一项研究中(2002 年),4-羟基肉桂酰辅酶 A 水合酶/裂合酶在曼陀罗根中表达,导致形成新的化合物并可能改变苯丙烷代谢 (Mitra 等人,2002 年).
抑制脂肪酸氧化:Olowe 和 Schulz(1982 年)发现 4-溴巴豆酸有效抑制大鼠心脏线粒体中的脂肪酸氧化和酮体降解,表明其在 β-氧化过程中发挥作用 (Olowe & Schulz,1982 年).
细菌中的功能和结构多样性:Burks 等人(2010 年)报道了来自嗜热杆菌 J-10-fl 的异六聚体 4-草酰巴豆酸异构酶在细菌利用芳香烃作为碳源中的潜在应用,突出了异构酶超家族中的功能和结构多样性 (Burks 等人,2010 年).
生物制造应用:李飞飞等人(2016 年)设计了一种大肠杆菌菌株,可高效地从木质纤维素生物质中生产 4-羟基扁桃酸,为生物制造药物和食品添加剂提供了一条有希望的途径 (李飞飞等人,2016 年).
增值生物产品的中间体:王等人(2018 年)讨论了使用 4-羟基苯甲酸作为生产生物产品(如白藜芦醇、粘康酸、石斛兰素、厦门霉素和香草醇)的中间体,适用于食品、化妆品、制药和杀菌剂 (王等人,2018 年).
反应性和生物活性:Esterbauer 等人(1991 年)强调了生物系统中脂质过氧化形成的 4-羟基壬烯醛和相关醛类化合物表现出多种活性,包括细胞毒性和趋化活性 (Esterbauer 等人,1991 年).
作用机制
Target of Action
The primary targets of (E)-4-Hydroxybut-2-enoic acid are yet to be definitively identified. The compound’s interaction with various biological targets is a subject of ongoing research. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and molecular biology studies .
Mode of Action
The mode of action of (E)-4-Hydroxybut-2-enoic acid is not fully understood at this time. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research. Understanding the mode of action of a compound requires detailed studies on its binding to its targets, the conformational changes induced in the targets, and the downstream effects of these interactions .
Biochemical Pathways
The biochemical pathways affected by (E)-4-Hydroxybut-2-enoic acid are not fully known. The compound’s effects on various biochemical pathways depend on its targets and mode of action. Detailed studies on the compound’s effects on cellular metabolism, signal transduction, gene expression, and other biochemical processes are required to understand its role in these pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-4-Hydroxybut-2-enoic acid are not fully known. These properties determine the bioavailability of the compound, which is crucial for its biological activity. Studies on the compound’s absorption in the gastrointestinal tract, its distribution in the body, its metabolic transformations, and its excretion are required to understand its pharmacokinetics .
Result of Action
The molecular and cellular effects of (E)-4-Hydroxybut-2-enoic acid are not fully known. These effects depend on the compound’s targets, mode of action, and biochemical pathways affected. Detailed studies on the compound’s effects on cellular structures, functions, and viability are required to understand these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (E)-4-Hydroxybut-2-enoic acid. Factors such as temperature, pH, presence of other compounds, and cellular environment can affect the compound’s stability, its interaction with its targets, and its overall biological activity .
属性
IUPAC Name |
(E)-4-hydroxybut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h1-2,5H,3H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQJECWPWQIIPW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027169 | |
| Record name | trans-4-hydroxycrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxycrotonic acid | |
CAS RN |
24587-49-3, 4013-24-5 | |
| Record name | trans-4-Hydroxycrotonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-hydroxycrotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxycrotonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between 4-hydroxycrotonic acid (T-HCA) and γ-hydroxybutyric acid (GHB)?
A1: 4-Hydroxycrotonic acid (T-HCA) is a naturally occurring substance in the central nervous system and is structurally similar to γ-hydroxybutyric acid (GHB). Research suggests that T-HCA may act as an endogenous ligand for the specific high-affinity binding sites that GHB interacts with. [, ] This suggests a potential competitive relationship between these two compounds. [, ]
Q2: What is the significance of developing high-affinity ligands for GHB binding sites?
A3: Developing high-affinity ligands like those derived from T-HCA holds significant potential for both target characterization and ligand identification for the high-affinity GHB binding sites. [] This could facilitate the development of new therapeutic agents targeting these sites.
Q3: Can you explain the metabolic pathway involving 1,4-butanediol, GHB, and T-HCA?
A4: 1,4-Butanediol (1,4-BD) is metabolized to GHB via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase. [, ] GHB can be further metabolized to both γ-aminobutyric acid (GABA) and T-HCA. [, ] Both GHB and T-HCA exhibit pharmacological activity at GHB receptors, while GABA acts on GABAB receptors. [, ] This interconnected metabolic pathway highlights the complex pharmacological effects associated with these compounds.
Q4: Has T-HCA been successfully labeled for use in research?
A6: Yes, T-HCA has been successfully tritiated at the 2,3 positions, resulting in T-HCA-[2,3-3H] with high specific radioactivity and radiochemical purity. [] This development enables researchers to further investigate the distribution, metabolism, and binding characteristics of T-HCA in biological systems.
Q5: Beyond its relationship with GHB, are there other applications for 4-hydroxycrotonic acid?
A7: 4-Hydroxycrotonic acid serves as a key component in synthesizing a phosphorus-free crude oil metal chelating agent. [] This agent, comprising a terpolymer incorporating 4-hydroxycrotonic acid, exhibits excellent metal chelating performance and is considered environmentally friendly. [] This application highlights the versatility of 4-hydroxycrotonic acid in various chemical processes.
Q6: What are the implications of the structural analysis of T-HCA and its analogs?
A8: Crystal and molecular structure analysis of T-HCA and its analogs, such as trans-4-hydroxy-4-o-chlorophenylcrotonic acid (THCCA) and trans-4-hydroxy-4-p-nitrophenylcrotonic acid (THNCA), provides valuable insights into the spatial arrangement of atoms within the molecule. [] This information is crucial for understanding the structure-activity relationship and designing new analogs with improved pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




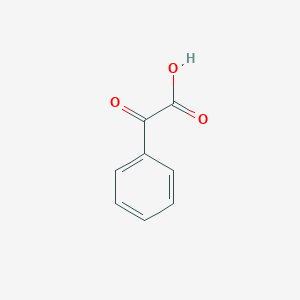
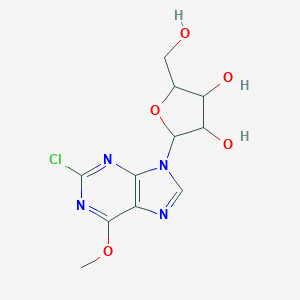
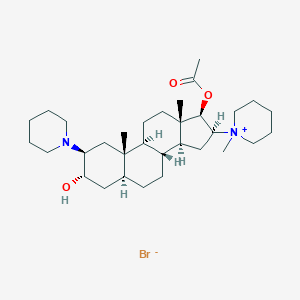
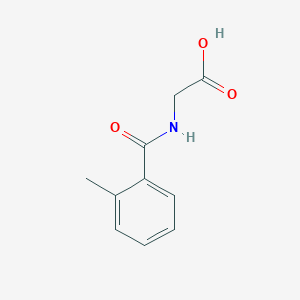

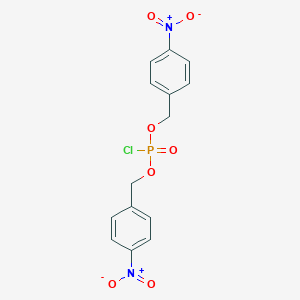

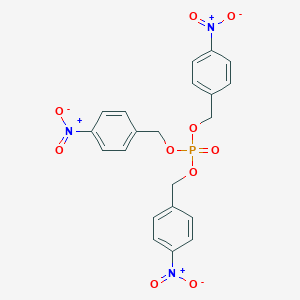
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)


